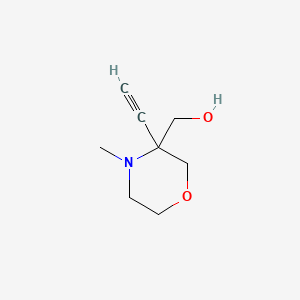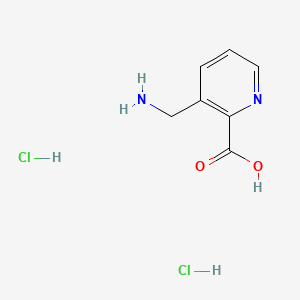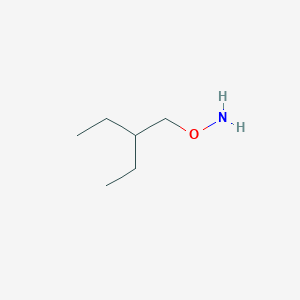
3-(2,4-Dimethoxybenzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxybenzyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 2,4-dimethoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxybenzyl)pyrrolidine typically involves the reaction of 2,4-dimethoxybenzyl chloride with pyrrolidine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the benzyl position to form 3-(2,4-dimethoxyphenyl)pyrrolidine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under reflux conditions.
Major Products:
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of 3-(2,4-dimethoxyphenyl)pyrrolidine.
Substitution: Formation of derivatives with substituted methoxy groups.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethoxybenzyl)pyrrolidine has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethoxybenzyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethoxybenzyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various molecular pathways.
Similar Compounds:
3-(3,4-Dimethoxybenzyl)pyrrolidine: Similar structure but with different substitution pattern on the benzyl group.
3-(2,5-Dimethoxybenzyl)pyrrolidine: Another isomer with methoxy groups at different positions.
3-(2,4-Dimethoxyphenyl)pyrrolidine: Lacks the benzyl group, affecting its chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions of the benzyl ring can enhance its solubility and potentially improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
3-[(2,4-dimethoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-3-11(13(8-12)16-2)7-10-5-6-14-9-10/h3-4,8,10,14H,5-7,9H2,1-2H3 |
Clave InChI |
FCQWVJKDCONUCW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC2CCNC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


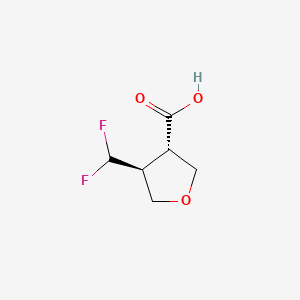
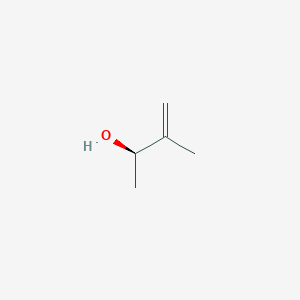

![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
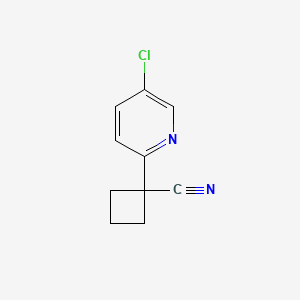
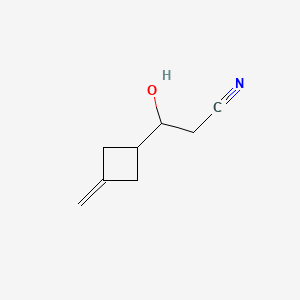
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
